5-(2-Methoxyacetamido)-2-methylbenzoic acid
Description
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Properties
IUPAC Name |
5-[(2-methoxyacetyl)amino]-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7-3-4-8(5-9(7)11(14)15)12-10(13)6-16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEOAJRLYHXQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Methoxyacetamido)-2-methylbenzoic acid, also known by its chemical identifier CAS No. 1283514-27-1, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a benzoic acid core with a methoxyacetamido group at the 5-position and a methyl group at the 2-position. This structural configuration is crucial for its biological activity.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways and cellular functions.
- Cell Signaling Pathways : It may activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is critical in conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential : Initial findings indicate that it could inhibit tumor cell proliferation, suggesting a role in cancer therapeutics.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .
- Anti-inflammatory Effects : In an animal model of inflammation, treatment with this compound resulted in reduced edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .
- Anticancer Studies : A recent investigation into the anticancer properties revealed that the compound induced apoptosis in cancer cell lines through modulation of apoptotic pathways. This effect was associated with upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
